molecular formula C5H13N B048096 3-Aminopentane CAS No. 616-24-0

3-Aminopentane

Cat. No. B048096
CAS RN: 616-24-0
M. Wt: 87.16 g/mol
InChI Key: PQPFFKCJENSZKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentane amino derivatives, including 3-aminopentane, often involves the reaction of corresponding amines with 1-bromopentanes through environmentally safe methods in water medium. These methods have been demonstrated to be effective for producing compounds with high anticorrosive properties and bactericidal efficacy against sulfate-reducing bacteria (Talybov, Mamedbeili, Abbasov, & Kochetkov, 2010).

Molecular Structure Analysis

The molecular structure of 3-aminopentane and its derivatives can be confirmed through various spectroscopic techniques, including IR, 1H, and 13C NMR spectroscopy. These techniques provide detailed insights into the molecular composition and structural confirmation of synthesized compounds (Talybov et al., 2010).

Chemical Reactions and Properties

3-Aminopentane derivatives have been explored for their utility in suppressing the growth of sulfate-reducing bacteria and as potential anticorrosive agents. These applications highlight the compound's chemical reactivity and its potential in industrial applications (Talybov et al., 2010).

Physical Properties Analysis

The physical properties of 3-aminopentane derivatives, such as solubility, density, and boiling point, are crucial for understanding their behavior in different environments and applications. However, specific studies focusing on the detailed physical properties analysis of 3-aminopentane were not identified in the current search.

Chemical Properties Analysis

The chemical properties of 3-aminopentane, including its reactivity with various chemical agents, stability under different conditions, and its role as a building block for more complex chemical synthesis, are important for its application in chemical industries. The ability of 3-aminopentane derivatives to act as effective bactericides and exhibit anticorrosive properties underlines the significance of their chemical properties (Talybov et al., 2010).

Scientific Research Applications

  • Study of Regiospecific Interactions : 3-Aminopentane is utilized to study interactions between quinones derived from poison oak/ivy catechols and biomacromolecules such as human serum albumin (Liberato et al., 1981).

  • Medicinal Chemistry : Small aliphatic rings like 3-Aminopentane are increasingly used in medicinal chemistry for their beneficial physicochemical properties and as functional group bioisosteres (Bauer et al., 2021).

  • Biocatalytic Synthesis : An engineered Escherichia coli transketolase and a transaminase from Chromobacterium violaceum have been used for the rapid synthesis of (2S,3S)-2-aminopentane-1,3-diol, indicating potential applications in production (Smith et al., 2010).

  • Synthesis and Incorporation into Peptides : 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives have been synthesized and incorporated into linear and cyclic peptides (Pätzel et al., 2004).

  • Oil Recovery : 3-Pentanone, closely related to 3-Aminopentane, enhances oil recovery in fractured carbonate cores when an aqueous phase is initially present (Argüelles-Vivas et al., 2020).

  • Synthesis of Chiral Amino Alcohols : The synthesis of 3-amino-2-methylpentanoic acids has applications in producing compounds like majusculamide C, 57-normajusculamide C, and dolastatins 11 and 12 (Bates & Gangwar, 1993).

  • Study of Protonation Products : The study of protonation products of pentaaminopentane offers insights into building blocks for hydrogen-bonded networks (Reiss et al., 2000).

  • Organocatalysis in Chemistry : Highly chemo- and regioselective acylation of 2-aminopentane-1,5-diol derivatives can be achieved through organocatalysis (Yoshida et al., 2012).

  • Role in Chemical Communication : 3-Ethyl-4-methylpentanol, structurally similar to 3-Aminopentane, is a crucial component of the queen sex pheromone in the slave-making ant species Polyergus rufescens (Castracani et al., 2008).

  • Synthesis of Multifunctionalized Derivatives : An efficient method for synthesizing multifunctionalized bicyclo[1.1.1]pentane derivatives, including 3-substituted BCP-amines, has been presented (Kanazawa et al., 2017).

Safety And Hazards

3-Aminopentane is classified as a hazardous substance. It is a highly flammable liquid and vapor that can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas or outdoors .

properties

IUPAC Name

pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPFFKCJENSZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060662
Record name 3-Pentanamine
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopentane

CAS RN

616-24-0
Record name 3-Pentanamine
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Record name 3-Pentanamine
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Record name 3-Pentanamine
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Record name 3-Pentanamine
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Record name 3-Pentanamine
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Record name 1-ethylpropylamine
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Record name 3-PENTANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
WA Mosher, JC Cox Jr, J Kreitzer - Journal of the American …, 1953 - ACS Publications
… the reaction of 2,2-dimethyl-3-aminopentane with nitrosyl chloride as a possible method of pre… dimethyl-3-aminopentane by reduction of the secondary nitro compound formed by the …
Number of citations: 5 pubs.acs.org
H Rapoport, M Look - Journal of the American Chemical Society, 1953 - ACS Publications
… the reaction of 2,2-dimethyl-3-aminopentane with nitrosyl chloride as a possible method of pre… dimethyl-3-aminopentane by reduction of the secondary nitro compound formed by the …
Number of citations: 9 pubs.acs.org
SA McLuckey, RG Cooks, JE Fulford - … journal of mass spectrometry and ion …, 1983 - Elsevier
… of unknown PA, 3-aminopentane, was determined under … for dimers consisting of 3-aminopentane and the other bases … The proton affinity of 3-aminopentane is assigned as 221.7 + …
Number of citations: 82 www.sciencedirect.com
WA Mosher, ML Huber - Journal of the American Chemical …, 1953 - ACS Publications
… the reaction of 2,2-dimethyl-3-aminopentane with nitrosyl chloride as a possible method of pre… dimethyl-3-aminopentane by reduction of the secondary nitro compound formed by the …
Number of citations: 13 pubs.acs.org
RG Cooks, TL Kruger - Journal of the American Chemical Society, 1977 - ACS Publications
… Part of the MIKE spectrum of the pyridine/3-aminopentane … with sec-butylamine and 3-aminopentane and the mass … We also showed 3-aminopentane to have a considerably greater …
Number of citations: 450 pubs.acs.org
CG Overberger, S Kikyotani - Journal of Polymer Science …, 1983 - Wiley Online Library
… The related monomer and dimer model compounds were also prepared by the same method from 3-aminopentane and (-)-, (+)-, and meso-2,4-diaminopentane, respectively. The dimer …
Number of citations: 52 onlinelibrary.wiley.com
HB Hass, JA Patterson - Industrial & Engineering Chemistry, 1938 - ACS Publications
… aminopentane (boiling at 90 C.) and 3-aminopentane (boiling at 89-91 C.). The two latter … those of knownmixtures of 2-aminopentane hydrochloride and 3-aminopentane hydrochloride. …
Number of citations: 20 pubs.acs.org
Y Kato, Y Asano, A Nakazawa, K Kondo - Tetrahedron, 1989 - Elsevier
… of racemic alanine methylester hydrochloride by 3-aminopentane using immobilized D-… to give optically pure D-alanine-3-aminopentane amide. The reason for the lower velocity ob…
Number of citations: 48 www.sciencedirect.com
PL Pickard, SH Jenkins Jr - Journal of the American Chemical …, 1953 - ACS Publications
… 3- Aminopentane.—The procedure was …
Number of citations: 25 pubs.acs.org
R Aboofazeli, CB Lawrence, SR Wicks… - International journal of …, 1994 - Elsevier
… pentanol, n-hexanoic acid, n-pentanoic acid and 3-aminopentane were from Aldrich Chemical Co. Ltd (Dorset, UK). All reagents were of the highest purity available and were used …
Number of citations: 140 www.sciencedirect.com

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